molecular formula C16H15NO4 B13447599 Desmethylamino Methoxy (Z)-Metominostrobin

Desmethylamino Methoxy (Z)-Metominostrobin

Cat. No.: B13447599
M. Wt: 285.29 g/mol
InChI Key: QQSRXHXWQITEIN-BMRADRMJSA-N
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Description

Desmethylamino Methoxy (Z)-Metominostrobin is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. It is characterized by the presence of a desmethylamino group, a methoxy group, and a (Z)-configuration in its molecular structure. This compound has garnered interest due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desmethylamino Methoxy (Z)-Metominostrobin typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation and cyclization reactions.

    Introduction of Functional Groups: The desmethylamino and methoxy groups are introduced through selective substitution reactions.

    Configuration Control: The (Z)-configuration is achieved through specific reaction conditions that favor the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Desmethylamino Methoxy (Z)-Metominostrobin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and desmethylamino groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for introducing halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Desmethylamino Methoxy (Z)-Metominostrobin has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Desmethylamino Methoxy (Z)-Metominostrobin involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Desmethylamino Methoxy (Z)-Metominostrobin can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar functional groups or structural motifs, such as methoxy-substituted aromatic compounds or desmethylamino derivatives.

    Uniqueness: The (Z)-configuration and the specific combination of functional groups make this compound distinct from other compounds.

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

methyl (2E)-2-methoxyimino-2-(2-phenoxyphenyl)acetate

InChI

InChI=1S/C16H15NO4/c1-19-16(18)15(17-20-2)13-10-6-7-11-14(13)21-12-8-4-3-5-9-12/h3-11H,1-2H3/b17-15+

InChI Key

QQSRXHXWQITEIN-BMRADRMJSA-N

Isomeric SMILES

COC(=O)/C(=N/OC)/C1=CC=CC=C1OC2=CC=CC=C2

Canonical SMILES

COC(=O)C(=NOC)C1=CC=CC=C1OC2=CC=CC=C2

Origin of Product

United States

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